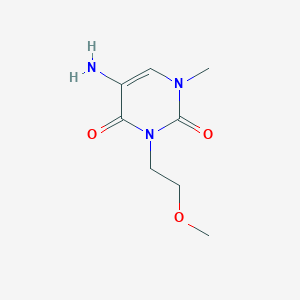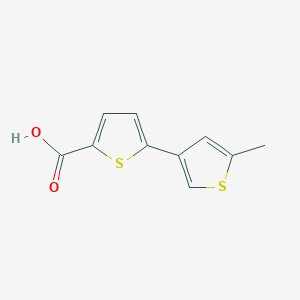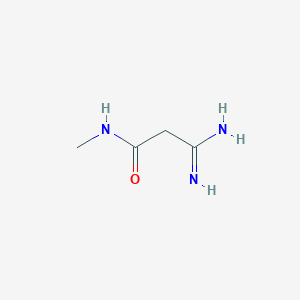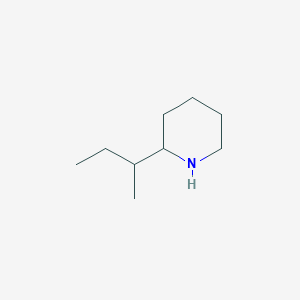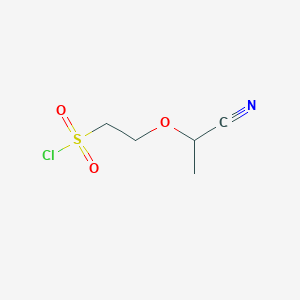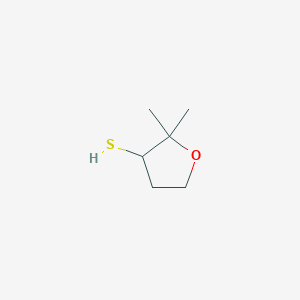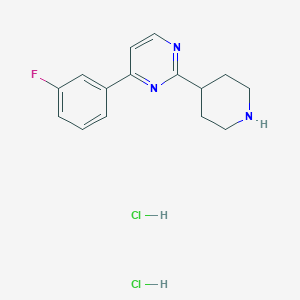
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidinyl group, and a pyrimidine core. The dihydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Piperidinyl Group: This can be done through a reductive amination reaction, where the piperidine ring is attached to the pyrimidine core.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing crystallization techniques to obtain the dihydrochloride salt in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine core.
Reduction: Reduced forms of the compound, potentially altering the piperidinyl group.
Substitution: Substituted phenyl derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-3-fluorophenyl)-2-(piperidin-4-yl)pyrimidine
- 4-(3-Chlorophenyl)-2-(piperidin-4-yl)pyrimidine
Uniqueness
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets.
Properties
Molecular Formula |
C15H18Cl2FN3 |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-2-piperidin-4-ylpyrimidine;dihydrochloride |
InChI |
InChI=1S/C15H16FN3.2ClH/c16-13-3-1-2-12(10-13)14-6-9-18-15(19-14)11-4-7-17-8-5-11;;/h1-3,6,9-11,17H,4-5,7-8H2;2*1H |
InChI Key |
CBOLYVBCUQSSRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)C3=CC(=CC=C3)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13303369.png)
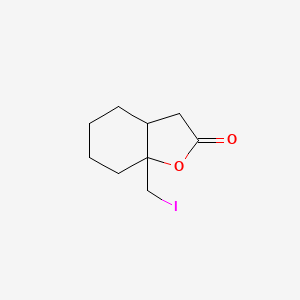
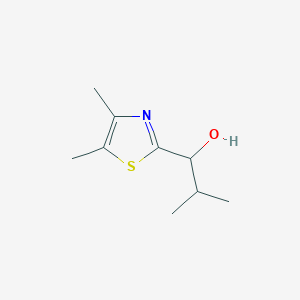
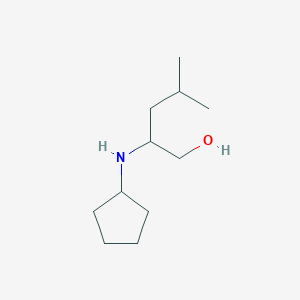

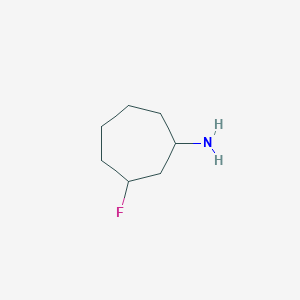
![(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13303402.png)
